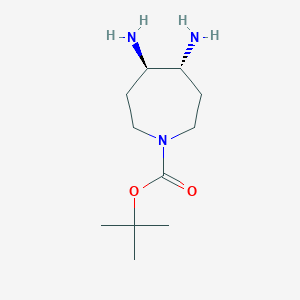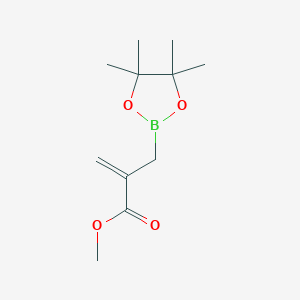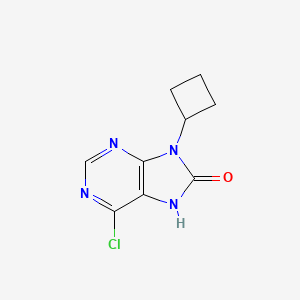![molecular formula C12H12N4O B11879580 [1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)- CAS No. 60437-70-9](/img/structure/B11879580.png)
[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one is a heterocyclic compound that belongs to the class of triazoloisoquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-isoquinolin-5-one with methylamine and a suitable triazole-forming reagent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or triazole derivatives.
Substitution: Formation of substituted triazoloisoquinolines with various functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of target proteins, forming hydrogen bonds and other interactions that modulate the protein’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Triazolo[4,3-b]tetrazine: Known for its use in materials science and energetic materials.
Uniqueness
2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one is unique due to its specific triazoloisoquinoline structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60437-70-9 |
|---|---|
Fórmula molecular |
C12H12N4O |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2-methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5-one |
InChI |
InChI=1S/C12H12N4O/c1-8-14-16-11(15(8)13-2)7-9-5-3-4-6-10(9)12(16)17/h3-7,13H,1-2H3 |
Clave InChI |
RNABWAZMTUJJGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=CC3=CC=CC=C3C2=O)N1NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B11879503.png)


![4-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11879513.png)

![Chloro(((1S,2S,4R)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl)methyl)dimethylsilane](/img/structure/B11879524.png)

![3-Butyn-2-ol, 4-[tris(1-methylethyl)silyl]-, (2R)-](/img/structure/B11879533.png)

![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11879540.png)




